D-Arabinose-1,3-13C2
Description
Significance of Carbon-13 Labeling in Biochemical Investigations
Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon. While it constitutes only about 1.1% of all natural carbon, its distinct mass allows it to be differentiated from the more abundant Carbon-12 (¹²C) by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By synthesizing substrates with ¹³C at specific atomic positions, scientists can follow the fate of these carbon atoms as the substrate is metabolized.
The significance of ¹³C labeling lies in its ability to provide detailed insights into the activity of metabolic pathways. For instance, by analyzing the pattern of ¹³C incorporation into downstream metabolites, researchers can elucidate which pathways are active, identify alternative metabolic routes, and discover novel biochemical transformations. This approach has been instrumental in advancing our understanding of central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).
Overview of D-Arabinose-1,3-¹³C₂ as a Specialized Metabolic Probe
D-Arabinose is a five-carbon sugar (a pentose) that plays a role in the biosynthesis of other important molecules in some organisms. While not as central to primary metabolism as glucose, its metabolic pathways are of significant interest. D-Arabinose-1,3-¹³C₂ is a specialized form of this sugar where the carbon atoms at the first and third positions are replaced with ¹³C.
This specific labeling pattern makes it a powerful probe for investigating the enzymes and pathways that act upon D-arabinose. The distinct positions of the labels allow for a detailed analysis of the bond-breaking and bond-forming reactions that occur during its metabolism. For example, if the ¹³C labels appear in different positions in a product molecule, it provides clues about the rearrangement of the carbon skeleton during the enzymatic conversion.
While direct and extensive research utilizing D-Arabinose-1,3-¹³C₂ is not widely published, its utility can be inferred from studies on the biosynthesis of D-arabinose itself. Research has shown that in some eukaryotes, D-arabinose is synthesized from D-glucose via the pentose phosphate pathway. nih.govnih.govdundee.ac.ukdundee.ac.uk In these studies, the use of positionally labeled ¹³C-D-glucose revealed that the carbon backbone is rearranged, and specific carbon atoms are lost. A tracer like D-Arabinose-1,3-¹³C₂ could be used in reverse, to trace the catabolism of D-arabinose and its entry into central metabolic pathways.
Historical Context and Evolution of Isotope Tracing Methodologies for Carbon Metabolism
The use of isotopic tracers in metabolic research dates back to the early 20th century with the pioneering work of scientists like George de Hevesy, who used radioactive lead isotopes to study biological processes. The development of mass spectrometry by Francis Aston and others provided the means to detect and quantify different isotopes, paving the way for the use of stable isotopes in research.
Initially, radioactive isotopes like Carbon-14 (¹⁴C) were widely used. However, their inherent instability and the safety precautions required for their handling limited their application. The advent of more sensitive and sophisticated MS and NMR techniques in the latter half of the 20th century made the use of stable isotopes like ¹³C more feasible and attractive. These advancements allowed for more complex experimental designs, including the use of multiply labeled substrates and the analysis of isotopic patterns (isotopomers) in metabolites. This evolution has provided researchers with a much safer and more detailed toolkit for unraveling the complexities of carbon metabolism.
Detailed Research Findings
While specific studies focusing on the metabolic fate of D-Arabinose-1,3-¹³C₂ are limited in the public domain, we can extrapolate its potential applications and the nature of findings it could yield from closely related research. Studies on the biosynthesis of D-arabinose in eukaryotes provide a strong foundation for understanding how this labeled compound could be used to probe metabolic pathways.
In the trypanosomatid Crithidia fasciculata, it has been demonstrated that D-arabinose is synthesized from D-glucose. nih.govnih.govdundee.ac.ukdundee.ac.uk This conversion involves both the oxidative and non-oxidative branches of the pentose phosphate pathway. nih.govnih.govdundee.ac.ukdundee.ac.uk By using D-glucose labeled with ¹³C at different positions, researchers were able to track the transformation of the glucose carbon skeleton into arabinose.
For example, it was found that D-[2-¹³C]Glc was primarily converted to D-[1-¹³C]Ara, and D-[6-¹³C]Glc was converted to D-[5-¹³C]Ara. nih.gov These findings indicate that the C1 carbon of glucose is lost during its conversion to D-arabinose via the oxidative PPP. nih.gov The table below summarizes the observed conversions.
| Labeled Glucose Precursor | Major Labeled Arabinose Product | Inferred Metabolic Step |
|---|---|---|
| D-[2-¹³C]Glucose | D-[1-¹³C]Arabinose | Conservation of C2 of glucose as C1 of arabinose |
| D-[4-¹³C]Glucose | D-[3-¹³C]Arabinose | Conservation of C4 of glucose as C3 of arabinose |
| D-[5-¹³C]Glucose | D-[4-¹³C]Arabinose | Conservation of C5 of glucose as C4 of arabinose |
| D-[6-¹³C]Glucose | D-[5-¹³C]Arabinose | Conservation of C6 of glucose as C5 of arabinose |
These findings are critical as they establish a metabolic link between hexose (B10828440) and pentose sugars and highlight the role of the PPP in this transformation. The use of D-Arabinose-1,3-¹³C₂ as a tracer would allow researchers to investigate the reverse of this process or the further metabolism of D-arabinose. For instance, if cells capable of metabolizing D-arabinose were fed D-Arabinose-1,3-¹³C₂, the distribution of the ¹³C labels in central metabolites like pyruvate (B1213749), lactate (B86563), or amino acids would reveal the pathways through which arabinose carbon is integrated into the cell's metabolic network.
The specific labeling at positions 1 and 3 is particularly informative. Depending on the metabolic entry point, these two carbons might be retained together in subsequent metabolites or be separated. For example, if D-arabinose is phosphorylated and then enters the non-oxidative PPP, the ¹³C at C1 and C3 would be distributed among fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate in a predictable pattern, providing a quantitative measure of pathway flux.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C₃¹³C₂H₁₀O₅ |
|---|---|
Molecular Weight |
152.11 |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of D Arabinose 1,3 13c2
Methodologies for Stereospecific Isotopic Enrichment at C1 and C3 Positions
The introduction of carbon-13 labels at specific positions within a sugar molecule requires a carefully planned synthetic strategy. For D-Arabinose-1,3-13C2, the challenge lies in the stereospecific enrichment at both the C1 (aldehyde) and C3 positions.
Chemical Synthesis Approaches for 1,3-13C2-Labeled Aldopentoses
A potential starting material is D-glyceraldehyde labeled at the C1 position (which will become C3 of arabinose). The synthesis could then proceed via a Kiliani-Fischer-type chain extension, which adds a new carbon atom (C1) and hydroxyl group to the aldehyde end of the sugar.
Proposed Synthetic Pathway:
Starting Material: D-[1-¹³C]glyceraldehyde. This can be prepared from D-glyceraldehyde via enzymatic or chemical methods.
Cyanohydrin Formation: The D-[1-¹³C]glyceraldehyde is reacted with a labeled cyanide source, such as potassium [¹³C]cyanide (K¹³CN), in an aqueous solution. This reaction forms a mixture of two diastereomeric cyanohydrins, where the new chiral center is at C2.
Hydrolysis to Aldonic Acids: The resulting cyanohydrins are hydrolyzed to their corresponding aldonic acids. This step converts the nitrile group into a carboxylic acid.
Lactone Formation and Separation: The aldonic acids are then converted to their more stable lactone forms. The diastereomeric lactones, D-arabinono-1,4-lactone and D-ribono-1,4-lactone, can be separated using chromatographic techniques.
Reduction to Aldopentoses: The separated D-[1,3-¹³C₂]arabinono-1,4-lactone is then reduced to yield this compound. A common reducing agent for this step is sodium amalgam.
This proposed pathway ensures the specific placement of the ¹³C labels at the C1 and C3 positions of the final D-arabinose molecule.
Enzymatic Synthesis Strategies for this compound
Enzymatic synthesis offers high specificity and can be a powerful alternative or complement to chemical methods. While a direct enzymatic synthesis of this compound from simple precursors has not been extensively documented, chemo-enzymatic strategies are feasible. frontiersin.orgresearchgate.net
Another approach involves the use of aldolases, which catalyze the formation of carbon-carbon bonds. harvard.edu An aldolase (B8822740) with appropriate stereoselectivity could potentially be used to condense a two-carbon labeled fragment with a three-carbon labeled fragment to form a precursor to the desired labeled pentose (B10789219).
Purification and Isolation Techniques for Labeled D-Arabinose Isotopomers
The purification of the final product is crucial to ensure that the labeled D-arabinose is free from unreacted starting materials, reagents, and isomeric byproducts. A common and effective method for the separation of sugars is ion-exchange chromatography. nih.gov
Table 1: Purification Parameters for Labeled Aldopentoses
| Parameter | Description |
| Chromatography Type | Low-pressure ion-exchange chromatography |
| Stationary Phase | Dowex 50W-X8 resin (Ca²⁺ form) |
| Mobile Phase | Deionized water |
| Detection | Refractive index detector |
| Fraction Collection | Fractions are collected and analyzed for the presence of the desired labeled sugar. |
The collected fractions containing the pure this compound are then pooled, and the solvent is removed, typically by lyophilization, to yield the final product as a solid.
Spectroscopic and Chromatographic Validation of Isotopic Purity and Positional Labeling
To confirm the successful synthesis of this compound, it is essential to verify the isotopic enrichment and the precise location of the ¹³C labels within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Isotopomer Confirmation
¹³C-NMR spectroscopy is a powerful, non-destructive technique for determining the position of ¹³C labels. nih.gov In a ¹³C-enriched molecule, the signals from the labeled carbons are significantly enhanced. Furthermore, the presence of adjacent ¹³C nuclei gives rise to characteristic ¹³C-¹³C coupling patterns, which provides definitive proof of the labeling positions.
For this compound, the ¹³C-NMR spectrum would exhibit significantly larger signals for C1 and C3 compared to the natural abundance signals of C2, C4, and C5. The presence of a two-bond coupling (²JC1,C2) and a two-bond coupling (²JC3,C2 and ²JC3,C4) would further confirm the labeling pattern.
Table 2: Expected ¹³C-NMR Chemical Shifts and Couplings for this compound
| Carbon Atom | Expected Chemical Shift (ppm)a | Expected ¹³C-¹³C Coupling |
| C1 | ~97 (β-pyranose), ~103 (α-furanose) | ²JC1,C2 |
| C2 | ~71 (β-pyranose) | ¹JC2,C1, ¹JC2,C3 |
| C3 | ~75 (β-pyranose) | ¹JC3,C2, ¹JC3,C4 |
| C4 | ~71 (β-pyranose) | ¹JC4,C3, ¹JC4,C5 |
| C5 | ~63 (β-pyranose) | ¹JC5,C4 |
aChemical shifts are approximate and can vary based on solvent and temperature. Data is based on typical values for aldopentoses. frontiersin.org
Mass Spectrometry (MS) Analysis for Isotopic Enrichment Assessment
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the level of isotopic enrichment. For this compound, the molecular weight will be increased by two mass units compared to the unlabeled compound.
High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to further confirm the positions of the labels. nih.gov By inducing fragmentation of the molecule and analyzing the masses of the resulting fragments, it is possible to deduce which parts of the molecule contain the ¹³C labels.
Table 3: Mass Spectrometric Data for this compound
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| Unlabeled D-Arabinose | C₅H₁₀O₅ | 150.0528 |
| This compound | ¹³C₂C₃H₁₀O₅ | 152.0595 |
The analysis of the isotopic distribution in the mass spectrum allows for the calculation of the percentage of ¹³C enrichment at the labeled positions.
High-Performance Chromatographic Separation for Compound Identity and Purity
To ensure the suitability of this compound for its intended applications, its chemical and isomeric purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose. These methods are adept at separating the target compound from closely related impurities, including other monosaccharides and different anomeric forms.
The separation of underivatized monosaccharides can be challenging due to their high polarity and lack of a strong UV chromophore. Therefore, derivatization is often employed to enhance their chromatographic retention and detectability. A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar. escholarship.org
A typical HPLC or UPLC method for the analysis of derivatized this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of all components in the sample mixture.
The identity of the peak corresponding to this compound is confirmed by comparing its retention time to that of a certified reference standard. Purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. Modern chromatography data systems can automatically integrate the peaks and perform these calculations.
For enhanced specificity and sensitivity, HPLC and UPLC systems are often coupled with mass spectrometric detection (LC-MS). This allows for the simultaneous confirmation of the molecular weight of the compound eluting from the column, providing an additional layer of certainty in its identification and purity assessment. The use of UPLC offers the advantage of faster analysis times and improved resolution compared to traditional HPLC. chemicalbook.com
Illustrative Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV (for derivatized) or Mass Spectrometry |
| Injection Volume | 2 µL |
This table represents a general method and specific conditions would be optimized for the particular derivatizing agent and instrument used.
The combination of sophisticated synthesis, detailed isotopic characterization, and high-resolution chromatographic separation ensures that researchers are provided with a high-purity, accurately labeled this compound, enabling precise and reliable results in metabolic studies.
Applications of D Arabinose 1,3 13c2 in Metabolic Pathway Elucidation
Unraveling Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Fluxes and Intermediates
The Pentose Phosphate Pathway is a fundamental metabolic route that operates in parallel with glycolysis, primarily functioning to produce NADPH and the precursors for nucleotide biosynthesis. creative-proteomics.comdifferencebetween.comkhanacademy.org The use of specifically labeled sugars like D-Arabinose-1,3-13C2 enables the detailed investigation of the contributions and recycling mechanisms within this vital pathway.
Contribution of Oxidative and Non-Oxidative Branches to Pentose Metabolism
The PPP is composed of two distinct branches: the oxidative phase, which is irreversible and generates NADPH, and the non-oxidative phase, which consists of a series of reversible sugar phosphate interconversions. creative-proteomics.comdifferencebetween.com Distinguishing the relative activity of these two branches is crucial for understanding a cell's metabolic state.
When this compound is introduced into a system, it is first converted to D-ribulose and subsequently phosphorylated. If it enters the non-oxidative PPP, the ¹³C labels are rearranged by the enzymes transketolase and transaldolase. The oxidative phase, on the other hand, involves the decarboxylation of a hexose (B10828440) phosphate, which would be formed from the labeled pentose via the non-oxidative branch running in reverse. By tracking the distribution of the ¹³C labels in key metabolites such as hexose phosphates, triose phosphates, and lactate (B86563), the relative fluxes through each branch can be determined. For instance, the scrambling of the 1,3-¹³C₂ pattern in fructose-6-phosphate (B1210287) would indicate significant non-oxidative PPP activity. In contrast, the loss of a ¹³C label in CO₂ would point towards flux through the oxidative branch after conversion to a hexose phosphate.
Table 1: Hypothetical Isotopomer Distribution in Key Metabolites Following this compound Administration
| Metabolite | Predominant Labeled Species (High Oxidative Flux) | Predominant Labeled Species (High Non-Oxidative Flux) |
|---|---|---|
| Fructose-6-Phosphate | [1-¹³C]F6P, [3-¹³C]F6P | [1,3-¹³C₂]F6P, [1,5-¹³C₂]F6P, [3,5-¹³C₂]F6P |
| Glyceraldehyde-3-Phosphate | [1-¹³C]GAP, [3-¹³C]GAP | [1-¹³C]GAP, [3-¹³C]GAP, [1,3-¹³C₂]GAP |
| Lactate | [1-¹³C]Lactate, [3-¹³C]Lactate | [1-¹³C]Lactate, [3-¹³C]Lactate, [1,3-¹³C₂]Lactate |
Assessment of Hexose Phosphate Recycling Mechanisms
Hexose phosphate recycling via the PPP is a critical mechanism for generating NADPH. In this process, fructose-6-phosphate and glyceraldehyde-3-phosphate, formed in the non-oxidative PPP, are converted back to glucose-6-phosphate. Studies using labeled glucose have shown that this recycling can be significant.
The application of this compound provides a unique perspective on this recycling. As the labeled pentose enters the non-oxidative PPP, the resulting hexose phosphates will carry specific labeling patterns. For example, the formation of [1,3-¹³C₂]fructose-6-phosphate and its subsequent isomerization to [1,3-¹³C₂]glucose-6-phosphate would be a direct indicator of this recycling. The rate of appearance and the specific isotopomers of hexose phosphates can be quantified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allowing for a quantitative assessment of the hexose phosphate recycling rate.
Dynamics of D-Ribulose Formation and Subsequent Phosphorylation
The initial step in the metabolism of D-arabinose is its isomerization to D-ribulose. nih.govnih.gov This conversion is catalyzed by D-arabinose isomerase. Following this, D-ribulose is phosphorylated to enter central metabolism. The use of this compound allows for the direct tracing of this initial metabolic fate.
By monitoring the appearance of [1,3-¹³C₂]D-ribulose and its subsequent phosphorylated forms, such as D-ribulose-1-phosphate or D-ribulose-5-phosphate, the kinetics of these enzymatic steps can be elucidated. nih.govnih.gov This provides valuable information on the activity of D-arabinose isomerase and the relevant ribulokinase in a given biological system. The rate of disappearance of the labeled D-arabinose and the concomitant appearance of its metabolites can be used to determine enzyme kinetics in vivo or in cell extracts.
Delineation of D-Arabinose Catabolism Pathways
While D-arabinose is not as commonly utilized as other sugars like glucose, several microorganisms possess pathways for its catabolism. nih.govnih.gov Isotopic tracers such as this compound are invaluable for confirming known pathways and identifying novel metabolic routes.
Enzymatic Interconversions and Key Metabolite Derivations (e.g., D-Ribulose-1-Phosphate)
In some bacteria, such as certain strains of Escherichia coli, D-arabinose is catabolized via a pathway that involves the formation of D-ribulose-1-phosphate. nih.govnih.gov This pathway is distinct from the more common entry into the PPP via D-ribulose-5-phosphate.
The use of this compound can definitively trace this pathway. The initial isomerization would produce [1,3-¹³C₂]D-ribulose. Subsequent phosphorylation at the C1 position by a specific kinase would yield [1,3-¹³C₂]D-ribulose-1-phosphate. nih.gov This labeled intermediate is then cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and glycolaldehyde (B1209225). The labeling pattern of the products would be highly informative: the DHAP would be unlabeled, while the glycolaldehyde would carry the [1,3-¹³C₂] label, which is not possible and indicates an error in the initial assumption. Correctly, the cleavage of [1,3-¹³C₂]D-ribulose-1-phosphate would yield unlabeled dihydroxyacetone phosphate and [1,3-¹³C₂]glycolaldehyde does not exist. Instead, the cleavage of [1,3-¹³C₂]D-ribulose-1-phosphate would result in unlabeled DHAP and [2-¹³C]glycolaldehyde, as the C3 of the original arabinose becomes the C2 of glycolaldehyde. The C1 label is lost with the phosphate group. This specific labeling pattern in the products would provide unequivocal evidence for the activity of this catabolic route.
Table 2: Predicted Labeling Patterns in the D-Arabinose Catabolic Pathway via D-Ribulose-1-Phosphate
| Precursor | Metabolite | Predicted ¹³C Labeling Pattern |
|---|---|---|
| This compound | D-Ribulose | [1,3-¹³C₂]D-Ribulose |
| [1,3-¹³C₂]D-Ribulose | D-Ribulose-1-Phosphate | [1,3-¹³C₂]D-Ribulose-1-Phosphate |
| [1,3-¹³C₂]D-Ribulose-1-Phosphate | Dihydroxyacetone Phosphate | Unlabeled |
| [1,3-¹³C₂]D-Ribulose-1-Phosphate | Glycolaldehyde | [2-¹³C]Glycolaldehyde |
Investigation of Intermediary Metabolism Interconnectivity
The metabolism of D-arabinose is intrinsically linked to central carbon metabolism, making this compound an effective tracer for exploring the interconnectivity of various metabolic pathways. When cells assimilate this compound, the labeled carbon atoms are incorporated into a range of downstream metabolites, enabling researchers to map the flow of carbon and quantify the relative activity of different pathways.
Tracing Carbon Flow into Glycolysis and Tricarboxylic Acid (TCA) Cycle
While D-arabinose is not a primary substrate for glycolysis in many organisms, its metabolism can intersect with this central energy-producing pathway. In some microorganisms, D-arabinose is first converted to D-ribulose and then phosphorylated to D-ribulose-5-phosphate. nih.gov This intermediate is a key component of the pentose phosphate pathway (PPP), which is a major hub of cellular metabolism that runs parallel to glycolysis.
The non-oxidative branch of the PPP can convert pentose phosphates into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. By analyzing the labeling patterns of these glycolytic intermediates and their downstream products in the Tricarboxylic Acid (TCA) cycle after administration of this compound, researchers can elucidate the extent of carbon trafficking from pentose sugars into these core metabolic pathways. For instance, the detection of ¹³C in pyruvate (B1213749), lactate, or TCA cycle intermediates like citrate (B86180) and malate (B86768) would provide direct evidence of this metabolic flux. The specific labeling at the C1 and C3 positions of arabinose allows for a detailed analysis of the scrambling of carbon atoms that occurs during the enzymatic reactions of the non-oxidative PPP, providing deeper insights into the reversibility and dynamics of these reactions.
Table 1: Hypothetical Carbon Tracing from this compound to Glycolytic and TCA Cycle Intermediates This table illustrates the potential labeling patterns that could be observed in key metabolites when tracing the carbon from this compound. The mass isotopologue distribution (MID) reflects the abundance of molecules with a certain number of ¹³C atoms (M+1, M+2, etc.).
| Metabolite | Pathway | Expected Labeling Pattern from this compound | Significance |
| Fructose-6-Phosphate | Pentose Phosphate Pathway / Glycolysis | M+1, M+2 | Indicates carbon entry from the PPP into glycolysis. |
| Glyceraldehyde-3-Phosphate | Pentose Phosphate Pathway / Glycolysis | M+1, M+2 | A key intermediate linking the PPP and glycolysis. |
| Pyruvate | Glycolysis | M+1, M+2 | Demonstrates the complete flow of carbon from arabinose through the upper and lower stages of glycolysis. |
| Citrate | TCA Cycle | M+1, M+2 | Shows the entry of arabinose-derived carbon into the TCA cycle via acetyl-CoA. |
Linkages to Nucleotide and Amino Acid Biosynthesis from Pentose Precursors
The pentose phosphate pathway, which is directly fed by arabinose metabolism, is a critical source of precursors for the biosynthesis of nucleotides and certain amino acids. This compound is, therefore, an ideal tracer for studying the flux of carbon into these anabolic pathways.
The oxidative branch of the PPP generates NADPH, which is essential for reductive biosynthesis, while the non-oxidative branch produces ribose-5-phosphate (B1218738). Ribose-5-phosphate is the direct precursor for the synthesis of the ribose sugar backbone of nucleotides (ATP, GTP, etc.) and deoxynucleotides for DNA. By tracking the incorporation of ¹³C from this compound into the ribose moiety of nucleotides, researchers can quantify the rate of de novo nucleotide biosynthesis.
Furthermore, the PPP produces erythrose-4-phosphate, a four-carbon sugar that, along with phosphoenolpyruvate (B93156) from glycolysis, is a precursor for the synthesis of the aromatic amino acids: tryptophan, phenylalanine, and tyrosine. The labeling of these amino acids after the administration of this compound would reveal the contribution of pentose catabolism to their production.
Table 2: Tracing this compound into Biosynthetic Precursors and Products This table outlines how this compound can be used to trace the synthesis of essential biomolecules derived from the pentose phosphate pathway.
| Precursor | Product | Labeled Moiety in Product | Biosynthetic Significance |
| Ribose-5-Phosphate | Nucleotides (ATP, GTP, etc.) | Ribose sugar | Quantifies the rate of de novo nucleotide synthesis. |
| Erythrose-4-Phosphate | Aromatic Amino Acids (Tryptophan, Phenylalanine, Tyrosine) | Aromatic ring | Elucidates the carbon contribution from the PPP to amino acid biosynthesis. |
Biosynthetic Origins of Complex Natural Products (e.g., subulatin)
Fungal polyketides are a diverse group of secondary metabolites with a wide range of biological activities. bris.ac.ukresearchgate.netrsc.org Their biosynthesis is catalyzed by polyketide synthases (PKSs), which utilize simple acyl-CoA precursors. nih.govwikipedia.org While acetyl-CoA and malonyl-CoA are the most common building blocks, the involvement of other precursors derived from central carbon metabolism is possible.
With regard to the biosynthetic origins of subulatin, extensive searches of available scientific literature did not yield information linking its synthesis to D-arabinose or other pentose precursors. The biosynthesis of a similarly named compound, subtilin, has been described as being of ribosomal origin from precursor proteins. nih.gov Research on another natural product, suberin, indicates its biosynthesis from fatty acids and phenylpropanoids. nih.gov Without specific studies on the biosynthetic pathway of subulatin, its connection to pentose metabolism remains undetermined.
This compound: A Specialized Tracer for Elucidating Metabolic Pathways in Diverse Biological Systems
The stable isotope-labeled pentose, this compound, serves as a powerful probe in metabolic research. Its specific labeling at the first and third carbon positions allows scientists to trace the journey of arabinose-derived carbons through various metabolic networks. This capability is crucial for quantifying the activity of pathways, identifying metabolic bottlenecks, and understanding how organisms adapt to different nutrient sources. This article explores the application of this compound in dissecting the intricate metabolic landscapes of microbial and mammalian systems.
Advanced Computational Analysis and Modeling in 13c Mfa with D Arabinose 1,3 13c2
Development of Tailored Metabolic Network Models for D-Arabinose-1,3-13C2 Tracing
The foundation of any ¹³C-MFA study is a robust metabolic network model that accurately represents the biochemical conversions within the cell. For a tracer like this compound, the model must be specifically tailored to track the fate of the labeled carbon atoms at positions 1 and 3 as they travel through various metabolic pathways.
A core component of the metabolic model is the detailed mapping of carbon atom transitions for every reaction included in the network. arxiv.org This involves specifying the precise fate of each carbon atom from a substrate as it becomes part of a product. For this compound, the model must accurately trace the labeled ¹³C atoms from the pentose (B10789219) sugar into subsequent metabolites, such as those in the pentose phosphate (B84403) pathway (PPP), glycolysis, and the TCA cycle. nih.gov
The model is built upon the stoichiometric matrix of the metabolic network, which defines the relationships between metabolites and reactions. This framework provides the fundamental constraints for flux calculations. By combining the known stoichiometry with the atom-level mapping, researchers can predict the expected labeling patterns in measurable metabolites for a given set of metabolic fluxes. polyu.edu.hk The comparison between these predicted patterns and the experimentally measured data allows for the estimation of intracellular fluxes. frontiersin.org
Table 1: Illustrative Carbon Atom Mapping from a Pentose Sugar in the Pentose Phosphate Pathway This table provides a simplified example of how carbons from a pentose, like arabinose, are tracked through key reactions.
| Reaction | Substrate(s) | Carbon Mapping Example | Product(s) |
|---|---|---|---|
| Transketolase | Ribose-5-Phosphate (B1218738) (C₅) + Xylulose-5-Phosphate (C₅) | C1-C2 of R5P transfer to Xu5P | Sedoheptulose-7-Phosphate (C₇) + Glyceraldehyde-3-Phosphate (C₃) |
To improve the predictive power and accuracy of metabolic models, data from other "omics" layers can be integrated. nih.gov This multi-omics approach helps to constrain the solution space of possible flux distributions, leading to more reliable and biologically relevant results. frontiersin.org The integration of various data types provides a more holistic view of cellular regulation and function. nih.gov
Genomics: Provides the blueprint for all potential metabolic reactions in an organism, forming the basis of the network reconstruction.
Transcriptomics (RNA-seq): Measures gene expression levels, offering insights into which metabolic pathways are likely active under specific conditions. polyu.edu.hk This data can be used to set upper or lower bounds on corresponding reaction fluxes.
Proteomics: Quantifies the abundance of enzymes, which are the direct catalysts of metabolic reactions. This information can further refine flux constraints.
Metabolomics: Measures the concentrations of intracellular metabolites, which can provide thermodynamic constraints on reaction directionality and feasibility. nih.gov
By integrating these datasets, researchers can build more comprehensive and accurate models that better reflect the true metabolic state of the cell being studied with this compound. nih.gov
Table 2: Integration of Multi-Omics Data in Metabolic Model Refinement
| Omics Data Type | Information Provided | Contribution to Model Accuracy |
|---|---|---|
| Genomics | Complete set of genes and potential metabolic functions. | Defines the scope and components of the metabolic network. |
| Transcriptomics | Gene expression levels (mRNA). | Constrains flux bounds by indicating which enzymes are being actively transcribed. polyu.edu.hk |
| Proteomics | Protein (enzyme) abundance. | Provides a more direct constraint on reaction rates than transcriptomics. nih.gov |
Algorithms and Software for Flux Estimation and Confidence Interval Determination
Once a metabolic model is established and experimental labeling data from a this compound tracer experiment is collected, specialized algorithms and software are used to compute the metabolic fluxes.
Several software packages have been developed to automate the complex calculations required for ¹³C-MFA. These tools take the metabolic network model, atom transition maps, and the measured mass isotopomer distributions (MIDs) of metabolites as inputs. They then use iterative algorithms to find the set of fluxes that best fits the experimental data. nih.gov
User-friendly software tools such as Metran and INCA (Isotopomer Network Compartmental Analysis) have made ¹³C-MFA more accessible to the broader research community. nih.gov These platforms typically include functionalities for model construction, flux simulation, parameter fitting, and statistical analysis. unt.eduresearchgate.net The core of these tools is an optimization algorithm that minimizes the difference between the experimentally measured MIDs and the MIDs simulated by the model. frontiersin.org
Table 3: Common Computational Tools for ¹³C-MFA
| Software Tool | Key Features | Primary Function |
|---|---|---|
| Metran | Part of the INCA suite. Provides functionalities for model construction, simulation, and flux estimation. nih.gov | Performs steady-state and isotopically non-stationary ¹³C-MFA. |
| INCA | A comprehensive MATLAB-based toolbox for isotopomer analysis. | Supports model building, flux estimation, statistical analysis, and experimental design. nih.gov |
| OpenMebius | An open-source software suite for ¹³C-MFA. | Facilitates reproducible research through an open and extensible platform. |
| 13CFLUX2 | A high-performance software for large-scale metabolic networks. | Enables flux analysis in complex, genome-scale models. |
A critical step in ¹³C-MFA is to evaluate the reliability of the estimated fluxes. nih.gov This involves assessing both the goodness-of-fit of the model to the data and the precision of each individual flux estimate. nih.gov
Goodness-of-Fit: Statistical tests, such as the chi-squared (χ²) test, are used to determine if the discrepancies between the measured and simulated labeling patterns are statistically significant. A successful fit indicates that the model is a valid representation of the cellular metabolism. nih.gov
Confidence Intervals: Since experimental data has inherent measurement errors, fluxes cannot be determined with absolute certainty. Therefore, confidence intervals are calculated for each estimated flux. These intervals provide a range in which the true flux value is expected to lie with a certain level of probability (e.g., 95%). Narrow confidence intervals indicate a high degree of precision, while wide intervals suggest that the flux is poorly resolved by the available data. nih.gov
Table 4: Key Statistical Metrics for Evaluating Flux Estimates
| Statistical Metric | Purpose | Interpretation |
|---|---|---|
| Sum of Squared Residuals (SSR) | Measures the deviation between experimental and simulated labeling data. | A minimized SSR is sought during the fitting process. It is the basis for goodness-of-fit tests. nih.gov |
| Chi-Squared (χ²) Test | Assesses the statistical validity of the best-fit solution. | An acceptable χ² value indicates that the model is consistent with the data. nih.gov |
| Confidence Intervals | Quantifies the precision of each estimated flux value. | Narrow intervals denote high precision; wide intervals indicate that the flux is not well-determined. nih.govnih.gov |
| Sensitivity Analysis | Determines how sensitive the flux estimates are to changes in model parameters or measurements. | Identifies which measurements are most influential on the calculated fluxes. nih.gov |
Optimization of Tracer Design for Maximizing Information Content
The choice of the isotopic tracer is a crucial determinant of the quality and resolution of a ¹³C-MFA study. capes.gov.br Using a specifically labeled substrate like this compound is often the result of a rational design process aimed at maximizing the information gained about specific pathways of interest, such as those involving pentose metabolism. nih.gov
Computational approaches are used for the optimal design of labeling experiments. frontiersin.org These methods simulate the expected labeling patterns for numerous potential tracers or tracer mixtures across a plausible range of metabolic flux distributions. The goal is to identify the tracer that will produce the most significant and measurable differences in labeling patterns in response to changes in the target fluxes. nih.gov For example, if the goal is to resolve the flux through the oxidative vs. non-oxidative branches of the pentose phosphate pathway, a tracer is chosen that differentially labels metabolites in these pathways. The selection of this compound would be based on its ability to generate unique labeling signatures that are highly sensitive to the fluxes being investigated. This a priori design process ensures that the experiment is maximally informative, saving time and resources while improving the accuracy and precision of the resulting flux map. frontiersin.orgresearchgate.net
Table 5: Criteria for Optimal Tracer Design in ¹³C-MFA
| Criterion | Description | Goal |
|---|---|---|
| Flux Sensitivity | The chosen tracer should produce labeling patterns that are highly sensitive to changes in the target fluxes. nih.gov | To ensure that small changes in flux result in large, measurable changes in labeling. |
| Flux Resolution | The ability to distinguish between competing or parallel pathways. | To select a tracer that provides unique labeling signatures for different routes. youtube.com |
| Precision of Estimates | The tracer should lead to the smallest possible confidence intervals for the target fluxes. capes.gov.br | To maximize the statistical precision of the final flux map. |
| Cost-Effectiveness | Balancing the informational value of a tracer against its synthesis cost. | To achieve the experimental goals within a practical budget. researchgate.net |
Strategic Combination of this compound with Other Labeled Substrates
For instance, in a hypothetical study on a microorganism capable of co-utilizing glucose and arabinose, a parallel labeling experiment could be designed. One culture could be fed with a mixture of unlabeled glucose and [1,3-13C2]D-arabinose, while a parallel culture receives [1,2-13C2]glucose and unlabeled arabinose. This approach allows for the deconvolution of carbon flow from each substrate into shared pathways like the pentose phosphate pathway (PPP) and glycolysis.
The rationale for selecting specific tracer combinations is based on computational simulations that predict the labeling patterns resulting from different metabolic scenarios. The goal is to choose combinations that yield the most distinct labeling patterns for the fluxes of interest, thereby minimizing the uncertainty in their estimation.
Table 1: Hypothetical Parallel Labeling Scheme for 13C-MFA
| Experiment | Primary Labeled Substrate | Co-substrate (Unlabeled) | Target Pathways |
| 1 | This compound | Glucose | Pentose Phosphate Pathway, Arabinose catabolism |
| 2 | [1,2-13C2]Glucose | D-Arabinose | Glycolysis, Pentose Phosphate Pathway |
| 3 | [U-13C5]Glutamine | D-Arabinose, Glucose | TCA Cycle, Anaplerotic reactions |
This table presents a hypothetical experimental design for illustrative purposes. The choice of tracers and their combinations would need to be optimized for the specific biological system and research questions.
Future Directions and Emerging Research Avenues for D Arabinose 1,3 13c2
Integration with Spatially Resolved Metabolomics for Subcellular Flux Analysis
A significant frontier in metabolic research is understanding not just that a metabolic process occurs, but where within the cell it happens. Spatially resolved metabolomics, a collection of techniques that map the distribution of metabolites in tissues and cells, offers a window into this subcellular world. The integration of D-Arabinose-1,3-13C2 tracing with these methods is a key future direction.
By feeding cells this compound and then applying techniques like mass spectrometry imaging (MSI) or rapid subcellular fractionation, researchers can visualize the location of the 13C label as it is incorporated into downstream metabolites within specific organelles. nih.govnih.gov For instance, this approach could distinguish between mitochondrial and cytosolic pools of metabolites involved in central carbon metabolism. A recently developed "spatial-fluxomics" approach, which involves rapid fractionation and quenching of metabolism followed by LC-MS analysis, has already been used to quantify fluxes in mitochondria and the cytosol. nih.gov Applying this method with this compound could elucidate the compartmentalized fate of pentose (B10789219) sugars, clarifying how they contribute to organelle-specific functions such as mitochondrial respiration or cytosolic biosynthesis. This would represent a major advance over traditional flux analysis, which typically provides a whole-cell average and can obscure critical subcellular metabolic activities. nih.gov
Application in Dynamic Isotope Tracing Experiments for Time-Resolved Fluxes
Cellular metabolism is not a static system; it is highly dynamic and responsive to environmental cues. nih.gov Traditional metabolic flux analysis often assumes a metabolic steady state, which may not capture the rapid adaptations of metabolic networks. Dynamic isotope tracing, also known as isotopically non-stationary metabolic flux analysis (INST-MFA), addresses this by analyzing labeling patterns over a time course before the system reaches isotopic equilibrium. nih.govmdpi.com
The application of this compound in dynamic tracing experiments is a promising research avenue. By taking samples at multiple, short time intervals after introducing the tracer, researchers can determine the speed at which different pathways operate and how they are regulated over time. nih.govyoutube.com For example, this could reveal the kinetics of how arabinose-derived carbons enter the pentose phosphate (B84403) pathway versus glycolysis in response to a stimulus like insulin. nih.gov Such experiments provide a richer dataset that can uncover feedback mechanisms and transient metabolic channeling that are invisible in steady-state analyses. nih.gov The primary challenge lies in the increased computational complexity required to model these time-dependent data, necessitating advanced algorithms and software frameworks. nih.govntnu.no
Development of Novel Analytical Methods for Enhanced Sensitivity and Specificity in this compound Studies
The accuracy of any flux analysis study hinges on the analytical methods used to measure isotopic enrichment. The primary tools for this are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ntnu.nocreative-proteomics.com Future research will focus on enhancing these techniques to improve the sensitivity and specificity of detecting metabolites labeled from this compound.
Key areas for development include:
Advanced Mass Spectrometry: Coupling high-resolution mass spectrometry with advanced separation techniques like liquid chromatography (LC-MS) is standard. Future developments may involve novel ionization sources that are more efficient for polar metabolites derived from arabinose, reducing ion suppression and increasing signal intensity. nih.gov
Enhanced NMR Spectroscopy: NMR is uniquely powerful for determining the exact position of isotopic labels within a molecule (positional isotopomers), which is crucial for a tracer like this compound. nih.gov Advances in NMR technology, such as higher field magnets and cryoprobes, will continue to push the boundaries of sensitivity, allowing for the detection of low-abundance labeled species.
Improved Computational Tools: The complexity of isotopologue data requires sophisticated software for deconvolution and flux calculation. ntnu.no Future development will focus on creating more robust algorithms that can handle large-scale, dynamic, and spatially resolved datasets, while also providing rigorous statistical analysis of the resulting flux maps. ntnu.nonih.gov
Contribution to Understanding Metabolic Regulation Beyond Flux Quantification
While the primary output of a this compound tracing experiment is a map of metabolic rates (fluxes), the rich isotopic data can offer deeper insights into the regulatory principles governing metabolic networks. nih.gov The specific labeling patterns that emerge from the dual-labeled arabinose can act as a reporter on the activity of interconnected pathways and enzymatic control points.
For example, by tracing the 13C labels into the pentose phosphate pathway (PPP), researchers can quantify the recycling of glucose-6-phosphate through the oxidative branch of the PPP. nih.gov This is a critical insight, as it can reveal the cell's strategy for generating reducing power in the form of NADPH, which is essential for biosynthesis and stress resistance. nih.gov Furthermore, integrating flux data derived from this compound with other systems-level data, such as proteomics and transcriptomics, can create more comprehensive models of cellular regulation, linking metabolic function directly to gene expression and protein levels. mdpi.com This holistic view moves beyond simple rate measurement to uncover the complex logic of how cells manage resources.
Exploration of this compound in Less Characterized Metabolic Niches and Organisms
Much of metabolic research has focused on a few model organisms and cell types. This compound provides an ideal tool to extend detailed flux analysis to less-studied systems where pentose metabolism is critical.
Emerging areas for exploration include:
Microbial Ecology: The gut microbiome, soil ecosystems, and industrial fermentation vats are complex communities where microorganisms compete for resources, including pentose sugars derived from plant biomass. Using this compound can help dissect the metabolic strategies of individual species within these communities, revealing how they utilize arabinose and how their metabolism is integrated into the larger ecosystem.
Non-Model Organisms: D-arabinose has been shown to have biological activity in organisms like the nematode Caenorhabditis elegans and various bacteria and yeasts. nih.govmedchemexpress.com Tracer studies with this compound could elucidate the precise metabolic pathways that are affected, explaining its observed growth-inhibitory or antimicrobial effects. medchemexpress.com
Plant Metabolism: Pentoses are fundamental components of plant cell walls. Tracing with this compound could provide new insights into the synthesis and degradation of hemicellulose and other complex carbohydrates in plants, with implications for agriculture and biofuel production.
By pushing into these new areas, this compound can help generate a more complete and diverse picture of metabolic life.
Q & A
Q. How can researchers verify the isotopic purity of D-Arabinose-1,3-13C2 in metabolic flux analysis studies?
Isotopic purity is critical for accurate tracer studies. Use liquid-state NMR with dynamic nuclear polarization (DNP) to detect ¹³C enrichment ratios, as hyperpolarization enhances sensitivity by >10,000 times . Combine this with mass spectrometry (MS) to quantify isotopic abundance at positions 1 and 3. Cross-validate results against unlabeled D-Arabinose controls to ensure minimal natural ¹³C interference .
Q. What precautions are necessary when handling this compound to minimize contamination in enzymatic assays?
Avoid aerosol formation during weighing by using gloveboxes or fume hoods. Store the compound at 2–8°C in airtight, light-protected containers to prevent degradation. Use mechanical handling tools to reduce direct contact, and validate solvent compatibility (e.g., DMSO or chloroform) to avoid unintended solvolysis .
Q. Which analytical methods are optimal for quantifying this compound in biological matrices?
High-resolution LC-MS/MS with isotope dilution is preferred for specificity. For structural confirmation, employ ¹³C-NMR with cross-polarization magic-angle spinning (CP-MAS) to resolve isotopic positioning. Ensure calibration curves include both labeled and unlabeled analogs to account for matrix effects .
Q. How should researchers design controls for studies using this compound as a tracer in microbial cultures?
Include (1) unlabeled D-Arabinose to assess natural isotope background, (2) ¹³C-glucose to control for cross-pathway metabolic interference, and (3) heat-killed cultures to distinguish abiotic vs. biotic isotope incorporation. Normalize data to cell density and growth phase .
Q. What are the key stability parameters for this compound in long-term storage?
Stability is pH- and temperature-dependent. Conduct accelerated degradation studies at 40°C/75% relative humidity over 4 weeks, monitoring via HPLC-UV (210 nm). Degradation products (e.g., arabinonic acid) should be <2% to ensure validity .
Advanced Research Questions
Q. How can contradictory findings about this compound’s role in pentose phosphate pathway regulation be reconciled across studies?
Discrepancies may arise from differences in cell type-specific enzyme kinetics or isotopic dilution effects. Perform in vitro kinetic assays with purified enzymes (e.g., glucose dehydrogenase) using varying ¹³C-labeled substrate concentrations. Validate with in silico metabolic modeling (e.g., COPASI) to quantify flux partitioning .
Q. What experimental designs mitigate signal attenuation in ¹³C-NMR when tracking this compound in heterogeneous tissues?
Use dissolution DNP to hyperpolarize samples pre-imaging, enhancing signal-to-noise ratios. Optimize pulse sequences (e.g., INEPT) for ¹³C detection and apply spatial saturation bands to reduce background lipid interference. Validate with phantom studies mimicking tissue heterogeneity .
Q. How do researchers address isotopic scrambling in this compound during prolonged incubation in acidic extracellular environments?
Conduct pH-controlled time-course experiments (pH 2–7) with LC-MS/MS monitoring. Use ¹³C isotopomer spectral analysis (ISA) to distinguish enzymatic vs. non-enzymatic scrambling. Adjust buffer systems (e.g., HEPES vs. phosphate) to stabilize the compound .
Q. What statistical approaches resolve multicollinearity in metabolomic datasets derived from this compound tracing experiments?
Apply partial least squares discriminant analysis (PLS-DA) with VIP scores >2 to identify robust biomarkers. Use ANOVA with Tukey’s post-hoc correction for multi-group comparisons. For high-dimensional data, employ LASSO regression to penalize non-significant variables .
Q. How can researchers optimize CRISPR-edited cell lines to study this compound uptake without off-target metabolic effects?
Design sgRNAs targeting araA (L-arabinose isomerase) and validate knockout efficiency via qRT-PCR and Western blot. Use dual-ribozyme cassettes for precise integration. Conduct untargeted metabolomics pre- and post-editing to identify compensatory pathway activation .
Methodological Guidelines
- Data Validation : Cross-reference isotopic purity certificates with in-house NMR/MS results.
- Ethical Reporting : Disclose all experimental variables (e.g., storage conditions, solvent batches) to ensure reproducibility .
- Conflict Resolution : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses of this compound studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
